N-(6-methoxypyridin-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Description
N-(6-Methoxypyridin-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a pyridazinone derivative featuring a phenyl-substituted pyridazinone core linked via an acetamide group to a 6-methoxypyridin-3-yl moiety. Pyridazinones are recognized for their broad pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects . The methoxy group on the pyridine ring may enhance solubility and metabolic stability, while the phenyl group on the pyridazinone core likely contributes to hydrophobic interactions in biological targets .
Properties
Molecular Formula |
C18H16N4O3 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
N-(6-methoxypyridin-3-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C18H16N4O3/c1-25-17-9-7-14(11-19-17)20-16(23)12-22-18(24)10-8-15(21-22)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,20,23) |
InChI Key |
DWQWJWGGEPNUQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxypyridin-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions:
Formation of the Pyridazine Ring: The initial step often involves the cyclization of hydrazine derivatives with diketones or ketoesters to form the pyridazine ring.
Substitution Reactions:
Acetamide Formation: The acetamide moiety is introduced via acylation reactions, often using acetic anhydride or acetyl chloride.
Methoxypyridine Synthesis: The methoxypyridine ring is synthesized separately, typically through methylation of hydroxypyridine derivatives.
Coupling Reactions: The final step involves coupling the methoxypyridine and pyridazine derivatives under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyridazine ring, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under conditions that favor substitution.
Major Products
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Alcohol derivatives of the pyridazine ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(6-methoxypyridin-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a ligand in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(6-methoxypyridin-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Pyridazinone Core Modifications
- Compound 71 (): N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetamide The pyridazinone core includes a 3-methyl and 5-(3-methoxybenzyl) substitution, while the acetamide group is attached to a 4-bromophenyl ring. Key Differences: The 3-methoxybenzyl and bromophenyl groups may enhance lipophilicity and receptor binding compared to the target compound’s simpler phenyl and 6-methoxypyridin-3-yl groups. This structural variation correlates with potent anti-inflammatory and formyl peptide receptor (FPR) modulation .
- Compound: 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide The acetamide nitrogen is substituted with a 2-(trifluoromethyl)phenyl group. Key Differences: The electron-withdrawing trifluoromethyl group may improve metabolic stability and alter binding affinity compared to the target compound’s 6-methoxypyridin-3-yl group.
Acetamide Substituent Variations
- Compound V9 (): 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide Features a quinazolinone core instead of pyridazinone, with an ethylamino side chain. Key Differences: The quinazolinone core and ethylamino group confer moderate analgesic and anti-inflammatory activity, suggesting that the pyridazinone scaffold in the target compound may offer superior efficacy in these domains .
- AMC3 (): N-(4-Bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide A pyridone-based compound with a cyano group and 3-methoxyphenyl substitution. Key Differences: The cyano group and pyridone core enhance FPR modulation activity, highlighting how core heterocycle choice (pyridazinone vs. pyridone) influences target specificity .
Table 1: Pharmacological Profiles of Selected Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
